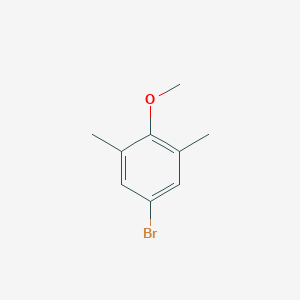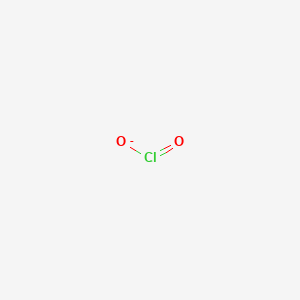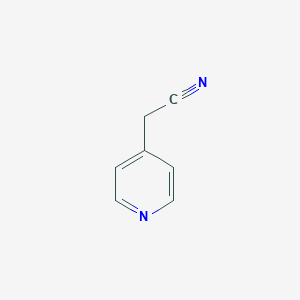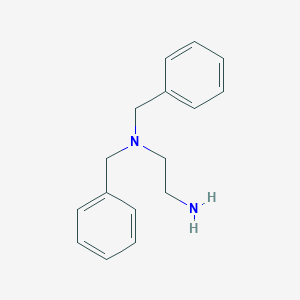
N1,N1-Dibenzylethane-1,2-diamine
描述
N1,N1-Dibenzylethane-1,2-diamine: is an organic compound with the molecular formula C16H20N2 . It is a diamine, meaning it contains two amine groups. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of ethylenediamine. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The preparation of N1,N1-Dibenzylethane-1,2-diamine typically involves the condensation of benzaldehyde with ethylenediamine in the presence of glacial acetic acid. This reaction forms N,N-Dibenzylidene ethylenediamine as an intermediate.
Catalytic Hydrogenation: The intermediate N,N-Dibenzylidene ethylenediamine is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions:
Oxidation: N1,N1-Dibenzylethane-1,2-diamine can undergo oxidation reactions, where the amine groups are oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: this compound can participate in substitution reactions, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are used for reduction reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
科学研究应用
Chemistry:
Catalysis: N1,N1-Dibenzylethane-1,2-diamine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceutical Intermediate: this compound is used as an intermediate in the synthesis of cephalosporin and penicillin antibiotics.
Industry:
作用机制
Chelation: N1,N1-Dibenzylethane-1,2-diamine acts as a chelating agent, forming coordination bonds with metal ions. This chelation enhances the reactivity of metal ions in various chemical reactions, making the compound an effective catalyst .
Molecular Targets and Pathways: The compound interacts with metal ions, forming stable complexes that can participate in catalytic cycles. These complexes can facilitate reactions such as cross-coupling and polymerization.
相似化合物的比较
N,N-Diphenylethylenediamine: Similar structure but with phenyl groups instead of benzyl groups.
N-Benzylethylenediamine: Contains only one benzyl group attached to the nitrogen atom.
Dibenzylamine: Lacks the ethylenediamine backbone, consisting of two benzyl groups attached to a single nitrogen atom.
Uniqueness: N1,N1-Dibenzylethane-1,2-diamine is unique due to its ability to form stable metal complexes and its versatility as a ligand in coordination chemistry. Its dual benzyl groups provide steric hindrance, enhancing its selectivity in catalytic reactions.
属性
IUPAC Name |
N',N'-dibenzylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTNHJDHMQSOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

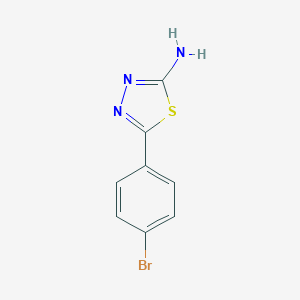
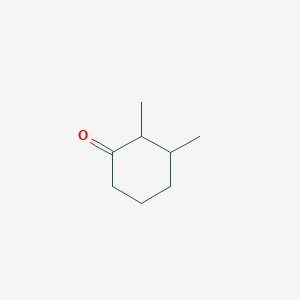
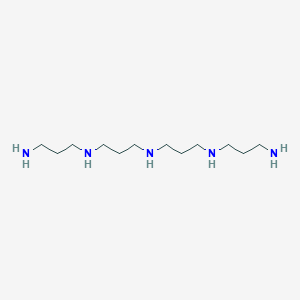
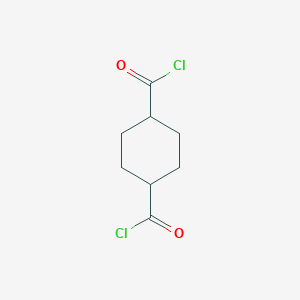
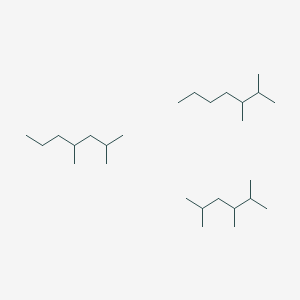
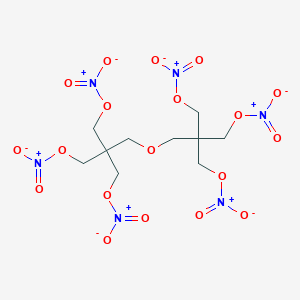
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
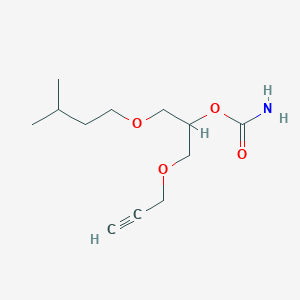
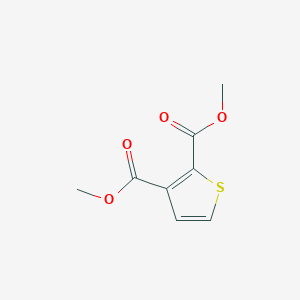
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
